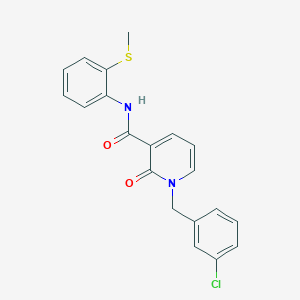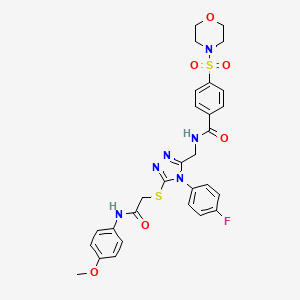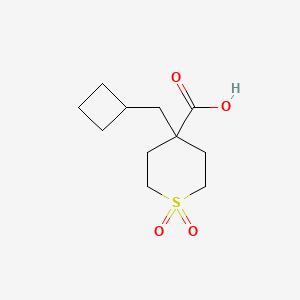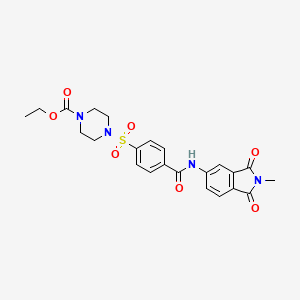
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)tetrahydrofuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis route would depend on the desired final product and the available starting materials. For example, the oxadiazole ring could be formed via a cyclization reaction, while the tetrahydrofuran ring could be formed via a ring-closing reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar functional groups could make the compound soluble in polar solvents .Applications De Recherche Scientifique
Antiprotozoal Agents : Research on similar compounds, such as imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines containing furan and oxadiazole motifs, has demonstrated promising antiprotozoal properties. These compounds exhibit strong DNA affinities and have shown significant in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, highlighting their potential in treating protozoal infections (Ismail et al., 2004).
Energetic Materials : Derivatives based on oxadiazole rings, including those combined with furazan, have been explored as insensitive energetic materials. These compounds are characterized by their moderate thermal stabilities and insensitivity towards impact and friction, indicating their suitability for safer energetic materials (Yu et al., 2017).
Antimicrobial and Antitubercular Activities : The synthesis and evaluation of 1,3,4-oxadiazole derivatives have uncovered their potent antibacterial and antifungal activities. Such compounds have been found effective against various strains of bacteria and fungi, including Staphylococcus aureus and Escherichia coli, suggesting their potential application in developing new antimicrobial agents (Jafari et al., 2017).
Antiplasmodial Activities : Studies on acyl derivatives of aminofurazanes, which share a structural resemblance with oxadiazole and furan derivatives, have shown significant activities against Plasmodium falciparum strains. This indicates the potential of such compounds in antimalarial drug development (Hermann et al., 2021).
Mécanisme D'action
Propriétés
IUPAC Name |
N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c22-18(13-7-9-23-11-13)19-14-5-2-1-4-12(14)10-16-20-17(21-25-16)15-6-3-8-24-15/h1-6,8,13H,7,9-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSZINVDJKHRKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2563930.png)
![1-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroquinoxaline-6-carboxylic acid](/img/structure/B2563931.png)
![5-(Trichloromethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2563935.png)

![3-benzyl-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2563937.png)

![2-[6-(4-Bromophenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2563939.png)



![1-(4-Bromophenyl)sulfonyl-2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2563948.png)

![N-[[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2563951.png)